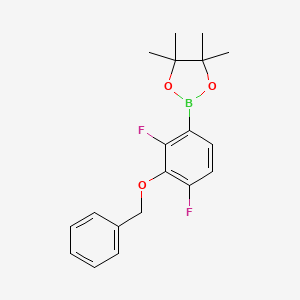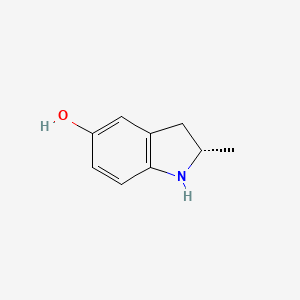
6-Bromo-1-chloroisoquinolin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-chloroisoquinolin-4-OL is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 6th and 1st positions, respectively The hydroxyl group is located at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloroisoquinolin-4-OL typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the use of 4-bromoaniline and ethyl propiolate as starting materials. The reaction proceeds through a series of steps including the formation of an intermediate ethyl acrylate derivative, followed by cyclization and halogenation reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and reduce production costs. The comprehensive yield of the industrial method is reported to be around 70% or higher .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-chloroisoquinolin-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce quinone or hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-chloroisoquinolin-4-OL has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Bromo-1-chloroisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Bromo-1-chloroisoquinoline: Similar in structure but has the bromine atom at the 8th position instead of the 6th.
4-Bromoisoquinoline: Lacks the chlorine atom and hydroxyl group.
Uniqueness
6-Bromo-1-chloroisoquinolin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
6-bromo-1-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)8(13)4-12-9(6)11/h1-4,13H |
InChI-Schlüssel |
XFEKYMHPCAXPPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


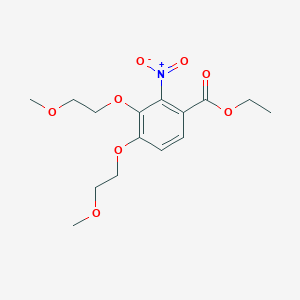
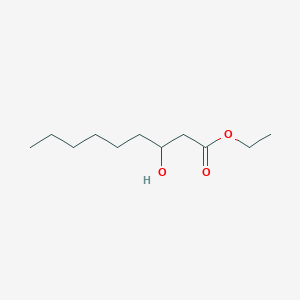
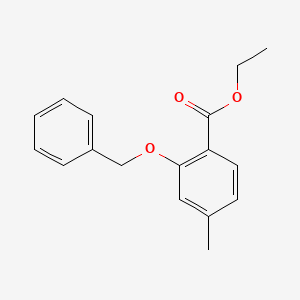
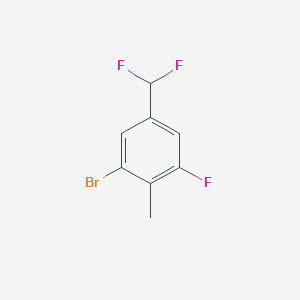
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
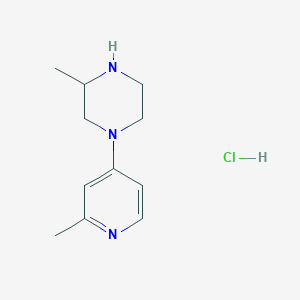
![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
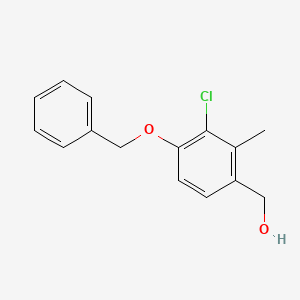
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
